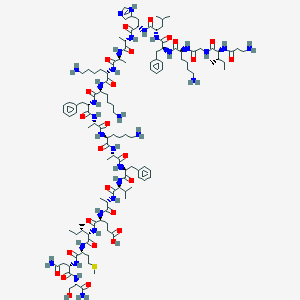
Magainin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magainin A, also known as this compound, is a useful research compound. Its molecular formula is C117H187N31O27S and its molecular weight is 2492 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Magainin A exhibits broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis. This property makes this compound a promising candidate in the fight against antibiotic-resistant bacteria.
Clinical Applications
- Topical Antimicrobial Agents : this compound analogs like Pexiganan (MSI-78) are being developed as topical treatments for skin infections such as impetigo. These agents are currently undergoing clinical trials to assess their safety and effectiveness .
Anticancer Activity
Research has demonstrated that this compound and its analogs possess anticancer properties, particularly against certain types of cancer cells.
Potential Therapeutic Development
- Ongoing research focuses on optimizing this compound analogs for enhanced stability and efficacy in clinical settings. The development of these peptides aims to provide novel therapeutic options for cancer treatment with reduced side effects compared to conventional chemotherapy .
Immunomodulatory Effects
This compound also plays a role in modulating immune responses, which can enhance its therapeutic potential.
Immune System Interaction
- Studies indicate that magainins can influence immune cell activity, promoting a more effective immune response against infections and tumors . This immunomodulatory capability adds another layer to its application as a therapeutic agent.
Summary Table of Applications
| Application Area | Description | Current Status |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Clinical trials for topical use |
| Anticancer | Selective cytotoxicity towards cancer cells | Preclinical studies ongoing |
| Immunomodulation | Enhances immune response | Research phase |
Topical Antimicrobial Use
A study on Pexiganan demonstrated significant efficacy against skin infections in animal models, paving the way for human clinical trials aimed at treating conditions like impetigo .
Anticancer Research
Research involving magainin analogs has shown promising results in reducing tumor size in murine models of melanoma and ovarian cancer, highlighting their potential as novel anticancer agents .
Eigenschaften
CAS-Nummer |
117665-47-1 |
|---|---|
Molekularformel |
C117H187N31O27S |
Molekulargewicht |
2492 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H187N31O27S/c1-15-66(7)95(146-91(151)46-52-122)115(173)126-61-92(152)133-77(40-26-30-48-118)104(162)142-85(56-74-36-22-18-23-37-74)112(170)140-83(54-64(3)4)111(169)143-87(58-76-60-125-63-127-76)110(168)130-68(9)98(156)128-69(10)99(157)135-79(42-28-32-50-120)105(163)137-80(43-29-33-51-121)106(164)141-84(55-73-34-20-17-21-35-73)109(167)131-70(11)100(158)134-78(41-27-31-49-119)103(161)129-71(12)102(160)139-86(57-75-38-24-19-25-39-75)114(172)147-94(65(5)6)116(174)132-72(13)101(159)136-81(44-45-93(153)154)108(166)148-96(67(8)16-2)117(175)138-82(47-53-176-14)107(165)144-88(59-90(123)150)113(171)145-89(62-149)97(124)155/h17-25,34-39,60,63-72,77-89,94-96,149H,15-16,26-33,40-59,61-62,118-122H2,1-14H3,(H2,123,150)(H2,124,155)(H,125,127)(H,126,173)(H,128,156)(H,129,161)(H,130,168)(H,131,167)(H,132,174)(H,133,152)(H,134,158)(H,135,157)(H,136,159)(H,137,163)(H,138,175)(H,139,160)(H,140,170)(H,141,164)(H,142,162)(H,143,169)(H,144,165)(H,145,171)(H,146,151)(H,147,172)(H,148,166)(H,153,154)/t66-,67-,68-,69-,70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1 |
InChI-Schlüssel |
PIMDIROPKFPSDI-BXRJKVPUSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Key on ui other cas no. |
117665-47-1 |
Sequenz |
XIGKFLHAAKKFAKAFVAEIMNS |
Synonyme |
magainin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















